molecular formula C10H11BO4 B13028294 Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate

Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate

Cat. No.: B13028294
M. Wt: 206.00 g/mol
InChI Key: RRFLKIOOOVMCBE-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate is a heterocyclic compound that contains both boron and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable boronic acid derivative with an appropriate diol or alcohol under acidic or basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and drug delivery systems.

    Industry: Utilized in the development of new materials, catalysts, and sensors.

Mechanism of Action

The mechanism of action of Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: A heterocyclic compound with similar structural features but containing sulfur instead of boron.

    3,4-Dihydro-2H-1,2,4-benzothiadiazine: Another related compound with a different heteroatom arrangement.

Uniqueness

Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate is unique due to the presence of boron in its structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where boron-containing compounds are advantageous.

Properties

Molecular Formula

C10H11BO4

Molecular Weight

206.00 g/mol

IUPAC Name

methyl 1-hydroxy-3,4-dihydro-2,1-benzoxaborinine-8-carboxylate

InChI

InChI=1S/C10H11BO4/c1-14-10(12)8-4-2-3-7-5-6-15-11(13)9(7)8/h2-4,13H,5-6H2,1H3

InChI Key

RRFLKIOOOVMCBE-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CCO1)C=CC=C2C(=O)OC)O

Origin of Product

United States

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